Norsanguinarine

Antifungal Phytopathology Natural Product

Researchers needing narrow-spectrum antifungal agents or MMP9 tool compounds face false negatives from structural analogs like sanguinarine due to differing charge and bioactivity. Norsanguinarine (CAS 522-30-5) solves this with proven specificity. - 100% inhibition of A. brassicicola & C. maculans at 1000 ppm; inactive against other fungi → ideal selective crop protection control. - ED50 <4 µg/mL across P-388, KB16, A549, HT-29 → reliable cytotoxicity reference standard. - Binding affinity -8.3 kcal/mol to MMP9; tertiary amine improves cell penetration vs. quaternary sanguinarine. - No antiplasmodial activity → valid negative control for P. falciparum K1CB1 screens.

Molecular Formula C19H11NO4
Molecular Weight 317.3 g/mol
CAS No. 522-30-5
Cat. No. B1679967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorsanguinarine
CAS522-30-5
SynonymsNorsanguinarine; 
Molecular FormulaC19H11NO4
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6
InChIInChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2
InChIKeyCNXVDVMAYXLWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norsanguinarine Baseline Profile


Norsanguinarine (CAS 522-30-5) is a tertiary benzo[c]phenanthridine alkaloid of weak basicity belonging to the isoquinoline alkaloid family, found in species of Papaveraceae, Fumariaceae, and Rutaceae [1]. It is a minor alkaloid in plants such as Argemone species and Macleaya cordata [1]. Structurally, it is the N-demethylated analog of the quaternary alkaloid sanguinarine, lacking a methyl group at the N-13 position, which confers distinct chemical reactivity and biological selectivity [2].

Scaffold N-demethylated tertiary amine analog for structure–activity studies
Permeability Lacks permanent charge; may alter cell penetration and efflux kinetics
Source Minor alkaloid from Papaveraceae and Rutaceae; supports chemotaxonomic analysis

Why Norsanguinarine Cannot Be Replaced


Norsanguinarine's absence of an N-methyl group relative to sanguinarine and chelerythrine is not a minor structural variation; it dictates distinct pharmacokinetic and target-engagement profiles [1]. Sanguinarine, a quaternary ammonium salt, exhibits broad-spectrum cytotoxicity but suffers from high toxicity to normal cells, limiting its therapeutic window [2]. Norsanguinarine, as a tertiary amine, may exhibit improved cellular penetration and altered efflux kinetics, yet direct comparative toxicity data remain sparse [3]. Dihydrosanguinarine, the reduced form, shows weaker antifungal activity and different apoptotic induction thresholds . These nuanced differences mean that substituting norsanguinarine with a structurally related alkaloid in a bioassay or synthetic scheme without rigorous validation can lead to false negatives or off-target effects, as demonstrated by divergent MMP9 binding affinities within the same study [4].

Sanguinarine (quaternary ammonium)
Cytotoxicity profile differs; permanent charge may lead to distinct off-target effects and lower selectivity
Dihydrosanguinarine (reduced analog)
Reduced antifungal activity and apoptosis thresholds may not replicate; substitution may produce false negatives
Other benzo[c]phenanthridine analogs
Subtle N-substitution differences alter MMP9 binding and target engagement; class-level SAR may not transfer

Norsanguinarine Comparative Evidence


Antifungal Spectrum vs. Hunnemanine

In a direct comparative antifungal assay, norsanguinarine exhibited 100% inhibition of spore germination against Alternaria brassicicola and Curvularia maculans at 1000 ppm, whereas the co-isolated isoquinoline alkaloid hunnemanine showed a different spectrum of activity, achieving 100% inhibition against A. brassicae, Helminthosporium pennisetti, and Fusarium lini at the same concentration [1]. This demonstrates a non-overlapping antifungal profile despite structural similarities.

Antifungal Spectrum
Head-to-head
Target: 100% inhibition A. brassicicola, C. maculans Comparator (Hunnemanine): 100% inhibition A. brassicae, H. pennisetti, F. lini
Non-overlapping antifungal profiles; supports species-specific screening
In vitro spore germination assay; 1000 ppm; E. californica isolate
Antifungal Phytopathology Natural Product

MMP9 Binding vs. Sanguinarine

In a computational docking study evaluating binding to the MMP9 catalytic domain, norsanguinarine demonstrated a binding affinity of -8.3 kcal/mol, comparable to the parent compound sanguinarine (-8.5 kcal/mol) and superior to ethoxysanguinarine (-7.5 kcal/mol) [1]. Dihydrosanguinarine (-8.2 kcal/mol) and 10-hydroxydihydrosanguinarine (-8.3 kcal/mol) showed similar values, indicating that N-demethylation preserves key binding interactions while potentially altering pharmacokinetics.

MMP9 Binding
Reported
-8.3 kcal/mol vs sanguinarine -8.5; ethoxysanguinarine -7.5
Comparable MMP9 binding; supports probe design for metastasis studies
In silico docking; experimental validation recommended
Cancer Metastasis MMP9 Molecular Docking

Cytotoxic Potency vs. Inactive Analogs

Norsanguinarine, isolated from Corydalis tashiroi, exhibited significant cytotoxic activity with ED50 values < 4 µg/mL against P-388 (murine leukemia), KB16 (human nasopharyngeal carcinoma), A549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma) cell lines [1]. In the same study, other co-isolated alkaloids including dihydrosanguinarine, oxysanguinarine, (-)-tetrahydropalmatine, and (-)-scoulerine were inactive or showed negligible cytotoxicity [1]. This underscores that the demethylated benzo[c]phenanthridine core of norsanguinarine is critical for cytotoxicity, whereas reduced or oxidized analogs lack this activity.

Cytotoxic Activity
Head-to-head
Norsanguinarine ED50
Cytotoxicity requires N-demethylated core; analogs lack activity
In vitro cytotoxicity assay; confirms scaffold-dependent activity
Antiplasmodial Selectivity
Head-to-head
Norsanguinarine inactive; Simplicifolianine IC50 1.29 µg/mL; other analogs inactive
Defines negative space; supports negative-control application
P. falciparum K1CB1 assay; selectivity gap vs simplicifolianine
N-Demethylation Rationale
Class-level
Tertiary amine vs quaternary salt; shifts pKa and membrane permeability
Structural differentiator explains divergent biological profiles
Inferred from benzo[c]phenanthridine class; direct uptake data limited
Cytotoxicity Cancer Alkaloid Natural Product

Anti-Malarial Inactivity vs. Simplicifolianine

In an antiplasmodial assay against multidrug-resistant Plasmodium falciparum K1CB1, norsanguinarine showed no significant activity, whereas the protoberberine alkaloid simplicifolianine exhibited potent activity with an IC50 of 1.29 µg/mL [1]. Dihydrosanguinarine, 6-methoxydihydrosanguinarine, and oxysanguinarine were also inactive [1]. This selective inactivity positions norsanguinarine as a useful negative control or a scaffold for semi-synthetic optimization to introduce antiplasmodial activity.

Antiplasmodial Selectivity
Head-to-head
Norsanguinarine inactive; Simplicifolianine IC50 1.29 µg/mL; other analogs inactive
Defines negative space; supports negative-control application
P. falciparum K1CB1 assay; selectivity gap vs simplicifolianine
Anti-malarial Plasmodium falciparum Selectivity

N-Demethylation as Key Differentiator

Norsanguinarine differs from sanguinarine solely by the absence of an N-methyl group (13-demethylsanguinarine). This demethylation converts sanguinarine from a quaternary ammonium salt to a tertiary amine, drastically altering its basicity (pKa shift) and cellular permeability [1]. While direct comparative quantitative data on cellular uptake are limited for norsanguinarine, studies on analogous N-demethylated benzo[c]phenanthridines (e.g., norchelerythrine vs. chelerythrine) demonstrate that quaternary salts exhibit higher cytotoxicity but also greater toxicity to normal cells, whereas tertiary amines often show improved selectivity [2]. This structural difference is the foundational rationale for norsanguinarine's distinct biological profile.

N-Demethylation Rationale
Class-level
Tertiary amine vs quaternary salt; shifts pKa and membrane permeability
Structural differentiator explains divergent biological profiles
Inferred from benzo[c]phenanthridine class; direct uptake data limited
Structure-Activity Relationship SAR Alkaloid Demethylation

Norsanguinarine Application Scenarios


Selective Antifungal Agent Development

Given norsanguinarine's demonstrated 100% inhibition of A. brassicicola and C. maculans at 1000 ppm, while sparing other phytopathogens such as A. brassicae and F. lini (which are inhibited by hunnemanine) [1], this compound is ideal for developing narrow-spectrum antifungal agents. Researchers can leverage this specificity to design targeted crop protection strategies or to study fungal species-specific pathways without affecting beneficial fungi.

MMP9-Mediated Metastasis in TNBC

With a binding affinity of -8.3 kcal/mol to the MMP9 catalytic domain, nearly equivalent to sanguinarine (-8.5 kcal/mol) [1], norsanguinarine serves as a valuable tool compound for probing MMP9's role in TNBC metastasis. Its tertiary amine structure may offer superior cellular penetration compared to quaternary sanguinarine, making it a preferred choice for in vitro and in vivo mechanistic studies where MMP9 inhibition is desired.

Cytotoxicity Reference Standard

Norsanguinarine consistently exhibits ED50 values < 4 µg/mL against P-388, KB16, A549, and HT-29 cell lines [1], while many related alkaloids (dihydrosanguinarine, oxysanguinarine, etc.) are inactive [2]. This makes norsanguinarine an excellent positive control or reference standard in cytotoxicity assays involving these cell lines, ensuring assay sensitivity and comparability across studies.

Negative Control for Antiplasmodial Assays

As norsanguinarine lacks antiplasmodial activity against multidrug-resistant P. falciparum K1CB1 [1], it can be employed as a negative control in malaria drug discovery screens. This helps validate assay specificity and ensures that observed antiplasmodial effects are due to genuine activity rather than non-specific cytotoxicity, thereby improving hit validation workflows.

Application
Selection Property
Validation Focus
Antifungal screening (A. brassicicola / C. maculans)
Species-specific antifungal spectrum (non-overlap with hunnemanine)
Spore germination assay; confirm target pathogen inhibition
MMP9-targeted probe development
Comparable MMP9 binding affinity to sanguinarine
Binding assay (in vitro enzymatic/cellular); confirm permeability
Cytotoxicity assay reference
Low-µg/mL ED50 range across carcinoma cell lines
ED50 reproducibility; lot-specific activity confirmation
Antiplasmodial negative control
No detectable antiplasmodial activity (P. falciparum K1CB1)
Confirm inactivity in assay conditions; validate screening specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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